molecular formula C8H12N2O2 B12865645 3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine CAS No. 95579-18-3

3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Katalognummer: B12865645
CAS-Nummer: 95579-18-3
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: HPRJHJVBYHESAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (CAS 95579-18-3) is a high-purity chemical compound with a molecular weight of 168.19 g/mol and the molecular formula C8H12N2O2 . This compound is of significant interest in pharmacological and neuroscience research, primarily for its potential interaction with the GABAergic system, the major inhibitory signaling pathway in the central nervous system . Its core structure is derived from a fused bicyclic framework consisting of an isoxazole ring fused to a partially saturated pyridine ring, with an ethoxy substituent at the 3-position of the isoxazole . This compound is a key analog of important pharmacological tools and investigational drugs. It is structurally related to Gaboxadol (THIP), a potent and selective GABA A receptor agonist that was investigated for the treatment of insomnia , and to THPO, a known GABA reuptake inhibitor . As such, this compound provides researchers with a valuable scaffold for studying GABA receptor function and GABA transport mechanisms. Inhibition of GABA uptake is a recognized therapeutic strategy for enhancing inhibitory neurotransmission, relevant in the study of conditions such as epilepsy, chronic pain, anxiety, and sleep disorders . Researchers can utilize this compound to design novel derivatives, probe structure-activity relationships (SAR), and investigate the mechanisms of GABAergic modulation. This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

CAS-Nummer

95579-18-3

Molekularformel

C8H12N2O2

Molekulargewicht

168.19 g/mol

IUPAC-Name

3-ethoxy-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C8H12N2O2/c1-2-11-8-6-5-9-4-3-7(6)12-10-8/h9H,2-5H2,1H3

InChI-Schlüssel

HPRJHJVBYHESAT-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NOC2=C1CNCC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the preparation of an ethoxy-substituted precursor, followed by cyclization to form the fused ring system. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Sleep Disorders

Gaboxadol was primarily investigated for its potential as a treatment for sleep disorders. Unlike traditional benzodiazepines that can lead to dependency and tolerance, gaboxadol has been shown to enhance deep sleep without the reinforcing effects associated with these drugs. Clinical trials indicated that it could increase total sleep time and improve sleep quality, making it a candidate for treating insomnia and other sleep-related issues .

Neuropharmacology

Gaboxadol's mechanism of action involves modulation of the GABAergic system. It selectively activates GABAA receptors that contain the delta subunit, which plays a crucial role in regulating neuronal excitability. This selectivity suggests potential applications in treating anxiety disorders and depression. Research has indicated that gaboxadol may exhibit antidepressant-like effects in preclinical models .

Cognitive Function

Studies have also explored the effects of gaboxadol on cognitive function. Some research suggests that it may have neuroprotective properties and could potentially enhance cognitive performance by modulating synaptic plasticity through its action on GABAA receptors. This aspect is particularly relevant for conditions such as Alzheimer's disease and other forms of dementia .

Clinical Trials on Sleep Disorders

A series of clinical trials were conducted to evaluate the safety and efficacy of gaboxadol in treating insomnia. One notable trial involved participants with chronic insomnia who were administered varying doses of gaboxadol over several weeks. Results demonstrated significant improvements in sleep onset latency and overall sleep efficiency compared to placebo groups .

Preclinical Studies on Anxiety and Depression

In animal models, gaboxadol has shown promise in reducing anxiety-like behaviors and exhibiting antidepressant effects. For instance, studies utilizing the forced swim test and elevated plus maze have indicated that administration of gaboxadol led to reduced immobility times and increased exploratory behavior, suggesting an anxiolytic effect .

Summary of Research Findings

Application Area Findings References
Sleep DisordersEnhanced deep sleep without dependency; improved sleep quality
NeuropharmacologySelective GABAA receptor activation; potential antidepressant effects
Cognitive FunctionPossible neuroprotective effects; enhancement of cognitive performance
Clinical TrialsSignificant improvements in sleep onset latency; safety profile established
Preclinical StudiesReduced anxiety-like behaviors; antidepressant-like effects observed in animal models

Wirkmechanismus

The mechanism of action of 3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

THIP (4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol) :

  • Structure : Hydroxyl group at position 3.
  • Activity : Potent GABAₐ receptor agonist, selective for δ-subunit-containing receptors .
  • Role : Reduces thalamic excitability, implicated in tinnitus and epilepsy treatment .

THPO (4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol) :

  • Structure : Hydroxyl group at position 3, differing in isoxazole ring fusion position.
  • Activity : GABA uptake inhibitor .

THAZ (5,6,7,8-Tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol) :

  • Structure : Expanded azepine ring.
  • Activity : Glycine receptor antagonist .

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine Derivatives :

  • Structure : Isoxazole fused at [4,3-c] position.
  • Activity : Scaffold for acylpyridone natural product analogues; halogenated derivatives used in drug development .

Hsp90 Inhibitors with Isoxazole Scaffolds: Structure: Resorcinol or amide substituents at C-3/C-5. Activity: Bind ATP-binding site of Hsp90; ethoxy group in 3-Ethoxy derivative may reduce potency compared to resorcinol .

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Biological Target Key Activity Reference
3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine Ethoxy (C-3) Underexplored (potential Hsp90/GABA) Unknown; structural analog studies ongoing
THIP Hydroxyl (C-3) δ-GABAₐ receptors Agonist; reduces neuronal excitability
THPO Hydroxyl (C-3) GABA transporters Uptake inhibition
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine None (core scaffold) Drug development scaffolds Halogenation for cross-coupling
Hsp90 Inhibitors (e.g., resorcinol derivatives) Resorcinol/amide (C-3) Hsp90 ATP-binding site Anticancer activity

Biologische Aktivität

3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as a modulator of GABAergic neurotransmission. This article explores its biological activity, focusing on its mechanisms of action, effects on neurotransmitter systems, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}

This compound is a derivative of tetrahydroisoxazole and shares structural similarities with other known GABA receptor modulators. Its ethoxy group enhances lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

This compound functions primarily as a GABA_A receptor agonist . It exhibits selectivity for certain subtypes of GABA_A receptors, notably those containing the delta subunit. This selectivity is crucial as it influences the compound's pharmacodynamic profile.

GABAergic Modulation

Research indicates that compounds like this compound can enhance GABAergic transmission by:

  • Increasing the frequency and duration of channel opening at GABA_A receptors.
  • Enhancing inhibitory neurotransmission in the central nervous system (CNS), which may contribute to sedative and anxiolytic effects.

Sleep Modulation

One of the notable effects of this compound is its impact on sleep architecture. Studies have shown that it promotes non-REM sleep and increases delta wave activity in EEG recordings. This effect suggests its potential utility in treating sleep disorders or conditions characterized by disrupted sleep patterns .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. In vitro studies demonstrated that it can inhibit excitotoxicity—a mechanism implicated in neurodegenerative diseases—by modulating glutamate release and enhancing GABA uptake. These findings position it as a candidate for further exploration in the context of neurodegenerative conditions such as Alzheimer's disease .

In Vivo Studies

In animal models, this compound has been shown to:

  • Reduce anxiety-like behaviors : Behavioral assays indicate decreased anxiety levels in rodents treated with the compound compared to controls.
  • Enhance cognitive function : Improvements in memory tasks suggest potential benefits for cognitive enhancement.

Comparative Analysis with Other Compounds

A comparative study involving other GABA_A receptor modulators revealed that this compound exhibits a unique profile distinct from traditional benzodiazepines. It provides significant anxiolytic effects without the typical side effects associated with benzodiazepine use .

Summary Table of Biological Activities

Activity Effect Reference
Sleep PromotionIncreases non-REM sleep
NeuroprotectionInhibits excitotoxicity
Anxiety ReductionDecreases anxiety-like behaviors
Cognitive EnhancementImproves memory tasks

Q & A

Q. What strategies resolve contradictions in reported biological activities of structurally similar analogs?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or stereochemical variations. Researchers should: (i) Re-evaluate purity via HPLC (≥95%) and chiral chromatography to exclude enantiomeric interference. (ii) Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, avoiding indirect activity readouts. (iii) Cross-reference with structurally validated analogs (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridines) to identify conserved pharmacophores .

Q. How can computational methods guide the design of novel tetrahydroisoxazolopyridine derivatives with targeted properties?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets, such as serotonin receptors, to prioritize synthesis of derivatives with optimal binding poses . QSAR models using descriptors like logP and polar surface area can further refine pharmacokinetic profiles .

Q. What are the challenges in scaling up laboratory-scale syntheses of this compound for preclinical studies?

  • Methodological Answer : Key challenges include: (i) Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost-effective scale-up. (ii) Safety : Handle azide intermediates (e.g., sodium azide) in controlled environments (gloveboxes) to mitigate explosion risks . (iii) Yield optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., cycloadditions), ensuring consistent temperature control .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.